molecular formula C16H22N2O2 B4957601 1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4957601
M. Wt: 274.36 g/mol
InChI Key: FYAIVXPHXYOAGC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the 4-methylphenyl and 2-methylpropyl groups. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine derivatives and carboxamides.

    Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar 4-methylphenyl group.

    Ketoprofen: Another NSAID with structural similarities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)9-17-16(20)13-8-15(19)18(10-13)14-6-4-12(3)5-7-14/h4-7,11,13H,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAIVXPHXYOAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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